molecular formula C21H23NO5 B11398863 methyl 4-[2-(2,3-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-[2-(2,3-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11398863
M. Wt: 369.4 g/mol
InChI Key: LKBLYLAGLMSNPG-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2,3-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine ring, a carboxylate ester group, and a dimethylphenoxy substituent, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(2,3-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Dimethylphenoxy Group: This is achieved through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylate group using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining optimal temperatures to favor the desired reactions.

    Catalysts: Using specific catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2,3-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-[2-(2,3-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl 4-[2-(2,3-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,4-dimethylphenoxy)propanoate
  • Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate
  • Methyl 2-(4-chloro-3-methylphenoxy)propanoate

Uniqueness

Methyl 4-[2-(2,3-dimethylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 4-[2-(2,3-dimethylphenoxy)propanoyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C21H23NO5/c1-13-8-7-11-17(14(13)2)26-15(3)20(23)22-12-19(21(24)25-4)27-18-10-6-5-9-16(18)22/h5-11,15,19H,12H2,1-4H3

InChI Key

LKBLYLAGLMSNPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N2CC(OC3=CC=CC=C32)C(=O)OC)C

Origin of Product

United States

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